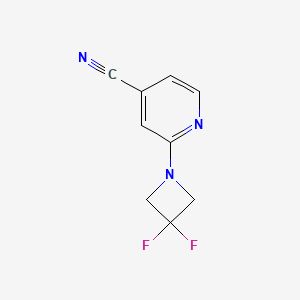

2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a difluoro-substituted azetidine ring attached to an isonicotinonitrile moiety, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3,3-Difluor-azetidin-1-yl)-isonicotinonitril beinhaltet in der Regel die folgenden Schritte:

Bildung des Azetidinrings: Der Azetidinring kann durch eine Cyclisierungsreaktion synthetisiert werden, die geeignete Vorläufer wie 3,3-Difluor-1-aminopropan und ein geeignetes Elektrophil umfasst.

Anbindung an Isonicotinonitril: Der Azetidinring wird dann unter Verwendung einer nukleophilen Substitutionsreaktion an Isonicotinonitril gekoppelt. Dieser Schritt kann die Verwendung einer Base wie Triethylamin und eines Lösungsmittels wie Dimethylformamid erfordern, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(3,3-Difluor-azetidin-1-yl)-isonicotinonitril kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungstechniken und Prozessautomatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,3-Difluor-azetidin-1-yl)-isonicotinonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Nukleophile Substitution: Die Verbindung kann aufgrund des Vorhandenseins der Nitrilgruppe an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Der Azetidinring und die Nitrilgruppe können jeweils Oxidations- und Reduktionsreaktionen unterzogen werden.

Hydrolyse: Die Nitrilgruppe kann zu entsprechenden Amiden oder Carbonsäuren hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in Lösungsmitteln wie Dimethylformamid oder Acetonitril.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Hauptprodukte, die gebildet werden

Nukleophile Substitution: Substituierte Derivate der ursprünglichen Verbindung.

Oxidation: Oxidierte Formen des Azetidinrings.

Reduktion: Reduzierte Formen der Nitrilgruppe, wie Amine.

Hydrolyse: Amide oder Carbonsäuren, die von der Nitrilgruppe abgeleitet sind.

Wissenschaftliche Forschungsanwendungen

2-(3,3-Difluor-azetidin-1-yl)-isonicotinonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, unter anderem als Vorläufer für die Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(3,3-Difluor-azetidin-1-yl)-isonicotinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Der difluorsubstituierte Azetidinring kann mit Enzymen oder Rezeptoren interagieren, was zu einer Modulation ihrer Aktivität führt. Die Nitrilgruppe kann auch an Bindungsinteraktionen teilnehmen, was zu den gesamten biologischen Wirkungen der Verbindung beiträgt.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluoro-azetidin-1-yl)-isonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoro-substituted azetidine ring may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3,3-Difluor-azetidin-1-carboxamid

- 3,3-Difluor-azetidin-1-sulfonamid

- 3,3-Difluor-azetidin-1-phosphonat

Einzigartigkeit

2-(3,3-Difluor-azetidin-1-yl)-isonicotinonitril ist aufgrund des Vorhandenseins sowohl des difluorsubstituierten Azetidinrings als auch der Isonicotinonitril-Einheit einzigartig. Diese Kombination verleiht ihr besondere chemische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.

Eigenschaften

Molekularformel |

C9H7F2N3 |

|---|---|

Molekulargewicht |

195.17 g/mol |

IUPAC-Name |

2-(3,3-difluoroazetidin-1-yl)pyridine-4-carbonitrile |

InChI |

InChI=1S/C9H7F2N3/c10-9(11)5-14(6-9)8-3-7(4-12)1-2-13-8/h1-3H,5-6H2 |

InChI-Schlüssel |

WBUKGCSOKYTAFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1C2=NC=CC(=C2)C#N)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)

![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)